molecular formula C39H75Na2O8P B566601 1,2-Distearoyl-sn-glycero-3-phosphatidic acid disodium salt CAS No. 105405-51-4

1,2-Distearoyl-sn-glycero-3-phosphatidic acid disodium salt

Cat. No.: B566601
CAS No.: 105405-51-4
M. Wt: 748.974
InChI Key: XPMKJIKGYGROQR-CHKASDEDSA-L
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Description

1,2-Distearoyl-sn-glycero-3-phosphatidic acid disodium salt (DSPA-Na) is a synthetic phospholipid with two fully saturated stearic acid (C18:0) chains esterified to the sn-1 and sn-2 positions of the glycerol backbone. The sn-3 position contains a phosphate group neutralized by sodium ions, forming a disodium salt. This structure confers high thermal stability (melting point: 161–166°C) and a rigid lipid bilayer due to the saturated hydrocarbon chains .

DSPA-Na is widely used in membrane biophysics research, particularly for studying lipid-protein interactions, forming liposomes, and developing lipid nanoparticles for drug delivery . Its long-chain saturation enhances membrane rigidity, making it ideal for simulating ordered lipid domains in cellular membranes .

Properties

IUPAC Name

disodium;[(2R)-2,3-di(octadecanoyloxy)propyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H77O8P.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h37H,3-36H2,1-2H3,(H2,42,43,44);;/q;2*+1/p-2/t37-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMKJIKGYGROQR-CHKASDEDSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCCCCCC.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCCCCCC.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H75Na2O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

749.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Distearoyl-sn-glycero-3-phosphatidic acid disodium salt can be synthesized through esterification reactions involving stearic acid and glycerol-3-phosphate. The reaction typically requires a catalyst and is conducted under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes, often utilizing automated systems to maintain consistent reaction conditions. The product is then purified through techniques such as crystallization and chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1,2-Distearoyl-sn-glycero-3-phosphatidic acid disodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Drug Delivery Systems

Lipid-Based Nanocarriers
DSPA is extensively used in the formulation of lipid-based nanocarriers due to its biocompatibility and ability to encapsulate hydrophilic and hydrophobic drugs. These carriers enhance the bioavailability and targeted delivery of therapeutic agents, particularly in cancer treatment.

  • Liposomes : DSPA can be incorporated into liposomal formulations to improve drug stability and release profiles. Studies have shown that DSPA-containing liposomes can effectively deliver chemotherapeutic agents to tumor sites, reducing systemic toxicity while enhancing therapeutic efficacy .
  • Nanoparticles : DSPA is also employed in the preparation of nanoparticles that can encapsulate various drugs. These nanoparticles can be designed to respond to specific stimuli (e.g., pH or temperature), allowing for controlled drug release .

Ultrasound Contrast Agents

DSPA has been investigated as a component of ultrasound contrast agents, which are used to enhance imaging quality during ultrasound examinations. The phospholipid's properties allow for stable microbubble formation, leading to improved visualization of blood flow and tissue perfusion during diagnostic procedures. This application is particularly relevant in assessing the effectiveness of cancer therapies by monitoring changes in tumor vascularization .

Gene Delivery

The ability of DSPA to form stable lipid bilayers makes it a candidate for gene delivery systems. It can facilitate the encapsulation of nucleic acids (such as DNA and RNA) within lipid nanoparticles, enhancing cellular uptake and transfection efficiency.

  • Case Study : In a recent study, DSPA-based lipoplexes demonstrated superior transfection rates in various cancer cell lines compared to conventional lipids. This was attributed to the enhanced cellular membrane fusion properties of DSPA .

Vaccine Development

DSPA is being explored in vaccine formulations, particularly for mRNA vaccines. Its role as a lipid component helps stabilize mRNA during storage and enhances its delivery into cells.

  • Example : Research has shown that DSPA-containing lipid nanoparticles can effectively deliver mRNA encoding for tumor antigens, eliciting robust immune responses in preclinical models .

Biocompatibility and Safety

One of the critical advantages of using DSPA in pharmaceutical applications is its high biocompatibility and low toxicity profile. Clinical studies have indicated that formulations containing DSPA are well-tolerated in vivo, making it suitable for various therapeutic applications .

Empirical Data Table

ApplicationDescriptionReference
Liposomal Drug DeliveryEnhances stability and targeted delivery of chemotherapeutics
Ultrasound Contrast AgentsImproves imaging quality by forming stable microbubbles
Gene DeliveryFacilitates encapsulation and transfection of nucleic acids
Vaccine DevelopmentStabilizes mRNA and enhances cellular uptake
BiocompatibilityLow toxicity profile suitable for therapeutic use

Mechanism of Action

The compound exerts its effects primarily through its integration into cell membranes, where it influences membrane fluidity and signaling pathways. It interacts with various molecular targets, including membrane proteins and enzymes, modulating their activity and contributing to cellular processes such as signal transduction and membrane fusion .

Comparison with Similar Compounds

Table 1: Chain Length-Dependent Properties

Compound Name Chain Length (Carbon:Double Bonds) Molecular Weight (g/mol) Melting Point (°C) Key Applications
1,2-Dilauroyl-sn-glycero-3-phosphoethanolamine C12:0 (lauric acid) 701.84 Not reported Membrane permeability studies
1,2-Dimyristoyl-sn-glycero-3-phosphorylglycerol (DMPG) C14:0 (myristic acid) 688.85 ~45–50 (estimated) Liposome stabilization, enzyme substrates
1,2-Dipalmitoyl-sn-glycero-3-PG (DPPG) C16:0 (palmitic acid) 745.0 ~60–65 (estimated) Lung surfactant models, membrane asymmetry studies
DSPA-Na C18:0 (stearic acid) 726.98 161–166 Lipid nanoparticles, drug delivery

Analysis :

  • Shorter chains (e.g., C12:0 and C14:0) reduce melting points and increase membrane fluidity, favoring applications requiring flexible bilayers .
  • DSPA-Na’s C18:0 chains enhance bilayer rigidity, critical for stable liposomes in prolonged drug delivery .

Impact of Fatty Acid Unsaturation

Table 2: Saturated vs. Unsaturated Analogues

Compound Name Saturation Molecular Weight (g/mol) Key Functional Differences
DSPA-Na C18:0 (saturated) 726.98 High rigidity, oxidative stability
1,2-Dioleoyl-sn-glycero-3-phosphate (DOPA-Na) C18:1 (unsaturated) 722.96 Lower phase transition temperature (~–20°C), prone to oxidation

Analysis :

  • Unsaturated chains (e.g., DOPA-Na) introduce kinks in lipid tails, reducing packing density and enabling fluid membranes at physiological temperatures. This is advantageous for fusogenic liposomes but necessitates antioxidant additives to prevent oxidation .
  • DSPA-Na’s saturated chains avoid oxidation risks and maintain structural integrity under storage (2–8°C) .

Head Group Modifications

Table 3: Head Group Influence on Function

Compound Name Head Group Charge (pH 7.4) Applications
DSPA-Na Phosphatidic acid –2 Signal transduction, liposome cargo loading
1,2-Distearoyl-sn-glycero-3-phospho-L-serine (DSPS-Na) Phosphatidylserine –1 Apoptotic cell mimicry, targeted drug delivery
DMPG Phosphatidylglycerol –1 Bacterial membrane models, anionic liposomes

Analysis :

  • DSPA-Na’s doubly charged phosphate group enhances calcium binding, facilitating membrane fusion and signaling .
  • DSPS-Na’s serine head group confers apoptotic cell recognition, useful in cancer therapy .
  • DMPG’s glycerol-phosphate head group mimics bacterial membranes, aiding antimicrobial studies .

Biological Activity

1,2-Distearoyl-sn-glycero-3-phosphatidic acid disodium salt (DSPA) is a phospholipid that plays a crucial role in various biological processes, particularly in cell membrane dynamics and drug delivery systems. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research and medicine, and relevant case studies.

Overview of this compound

Chemical Structure and Properties:

  • CAS Number: 105405-51-4
  • Molecular Formula: C38_{38}H73_{73}Na2_2O8_8P
  • Molecular Weight: 730.98 g/mol

DSPA is characterized by its long-chain fatty acids (stearic acid), which contribute to its unique biophysical properties such as higher melting points and stability in membrane structures compared to other phospholipids with shorter or unsaturated fatty acids .

DSPA integrates into lipid bilayers, influencing membrane fluidity and the functionality of membrane proteins. Its primary mechanisms include:

  • Membrane Fusion: DSPA can facilitate the fusion of lipid membranes, which is essential for processes such as exocytosis and endocytosis.
  • Signal Transduction Modulation: By interacting with membrane proteins, DSPA can modulate signaling pathways involved in cellular responses to external stimuli .

Biological Activities

  • Cell Membrane Composition:
    • As a major component of cell membranes, DSPA contributes to the structural integrity and functionality of cellular membranes, affecting permeability and fluidity.
  • Drug Delivery Systems:
    • DSPA is extensively used in liposomal formulations for drug delivery. Its ability to encapsulate hydrophilic and hydrophobic drugs enhances bioavailability and targeted delivery .
  • Vesicle Formation:
    • DSPA is utilized in creating vesicles for targeted delivery systems. These vesicles can transport therapeutic agents directly to specific cells or tissues, improving treatment efficacy while minimizing side effects .

Liposomal Formulations

Liposomal formulations containing DSPA have shown promise in various therapeutic areas:

Application AreaStudy Findings
Cancer Therapy DSPA-based liposomes have been used to enhance the delivery of chemotherapeutic agents like doxorubicin, resulting in improved tumor targeting and reduced systemic toxicity .
Gene Delivery DSPA is employed in formulations for gene therapy, facilitating the delivery of nucleic acids into cells with high efficiency.
Vaccine Development Its biocompatibility makes DSPA suitable for use in vaccine formulations, enhancing immune responses by delivering antigens effectively .

Case Studies

  • Targeted Drug Delivery:
    • A study demonstrated that DSPA-modified liposomes significantly increased the accumulation of doxorubicin in tumor tissues compared to conventional liposomes. This resulted in enhanced therapeutic efficacy against various cancer cell lines .
  • Gene Therapy Applications:
    • Research involving DSPA-based liposomes for gene delivery showed higher transfection efficiency in target cells compared to non-modified systems, indicating its potential for improving gene therapy outcomes.

Comparative Analysis with Similar Compounds

Compound NameUnique PropertiesApplications
1,2-Dipalmitoyl-sn-glycero-3-phosphatidic acid disodium saltShorter fatty acid chains; lower melting pointLess stable in membrane formulations
1,2-Dioleoyl-sn-glycero-3-phosphatidic acid disodium saltUnsaturated fatty acids; increased fluidityPreferred for dynamic membrane studies
1,2-Dimyristoyl-sn-glycero-3-phosphatidic acid disodium saltIntermediate properties; versatile applicationsUsed in various liposomal formulations

Q & A

Q. What are the critical physicochemical properties of DSPA-Na for experimental design?

DSPA-Na (C₃₉H₇₆NaO₈P, MW 726.98) is a saturated phospholipid with two stearoyl (C18:0) acyl chains. Key properties include:

  • Melting point : 161–166°C, indicating solid-state stability at room temperature .
  • Solubility : Miscible in polar solvents (e.g., water, methanol) but poorly soluble in non-polar solvents (e.g., hexane) .
  • Storage : Requires 2–8°C for long-term stability to prevent hydrolysis or oxidation .
    These properties guide solvent selection for lipid film formation and storage protocols.

Q. How should DSPA-Na be handled to ensure experimental reproducibility?

  • Hydration protocols : Use pre-warmed (50–60°C) aqueous buffers to dissolve DSPA-Na, as its saturated acyl chains require elevated temperatures for bilayer formation .
  • Lyophilization : For long-term storage, lyophilize in inert atmospheres (e.g., nitrogen) to prevent oxidation .
  • Contamination control : Avoid metal ions (e.g., Ca²⁺) that may bind to the phosphatidic acid headgroup and alter phase behavior .

Advanced Research Questions

Q. How does DSPA-Na’s acyl chain saturation influence membrane biophysical studies?

DSPA-Na’s fully saturated stearoyl chains (C18:0) create rigid, ordered lipid bilayers with:

  • High phase transition temperature (Tm) : ~55–60°C, enabling studies of gel-to-liquid crystalline phase transitions .
  • Reduced membrane fluidity : Useful for mimicking cholesterol-rich domains or studying protein interactions in low-fluidity environments .
    Contrast with unsaturated analogs (e.g., DOPA, C18:1) to analyze acyl chain effects on membrane curvature or mechanosensitive ion channel activity .

Q. What methodologies resolve contradictions in DSPA-Na’s structural data?

Conflicting reports on headgroup orientation or acyl chain packing can arise from:

  • Technique limitations : X-ray crystallography may favor crystalline states, while NMR captures dynamic bilayers. Cross-validate using cryo-EM for near-native membrane structures .
  • Sample preparation : Ensure hydration levels (>90% relative humidity) to avoid artifactual phase separations in Langmuir monolayers .
  • Enzymatic synthesis validation : Verify purity via mass spectrometry (e.g., m/z 727.0 for [M+H]⁺) to rule out side products from incomplete acylation .

Q. How is DSPA-Na utilized in advanced drug delivery systems?

DSPA-Na’s anionic headgroup enables:

  • pH-responsive carriers : Binds cationic drugs (e.g., doxorubicin) via electrostatic interactions, releasing payloads in acidic tumor microenvironments .
  • Lipid nanoparticle (LNP) stabilization : Incorporation into PEGylated LNPs reduces serum protein adsorption, enhancing circulation time .
    Optimize molar ratios (e.g., DSPA-Na:DSPC:Cholesterol = 2:5:3) to balance stability and drug-loading efficiency .

Methodological Considerations

Q. What experimental controls are critical for DSPA-Na-based membrane assays?

  • Blank liposomes : Prepare DSPA-Na vesicles without proteins to isolate lipid-specific effects in fluorescence quenching or calorimetry .
  • Ionic strength controls : Adjust NaCl concentrations (e.g., 0–150 mM) to modulate headgroup charge screening and bilayer stability .
  • Negative controls : Use non-anionic lipids (e.g., DSPC) to confirm phosphatidic acid-specific interactions in binding assays .

Q. How to analyze DSPA-Na’s role in lipid signaling pathways?

  • Radiolabeling : Incorporate ³²P into the phosphate headgroup to track phospholipase D (PLD) activity or PA recycling .
  • Surface plasmon resonance (SPR) : Immobilize DSPA-Na monolayers to quantify binding kinetics with PA-binding proteins (e.g., mTORC1) .
  • Metabolomic profiling : Pair with LC-MS to identify downstream metabolites (e.g., diacylglycerol) in signaling cascades .

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